molecular formula C10H9NO4 B124895 Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate CAS No. 155587-71-6

Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate

Cat. No. B124895
M. Wt: 207.18 g/mol
InChI Key: VXPBQYGGCSKVNZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate, also known as MAHBC, is a synthetic compound that belongs to the benzofuran class of molecules. It has been studied extensively for its potential applications in the field of medicinal chemistry. Its unique chemical structure and properties make it an attractive target for drug development.

Mechanism Of Action

The mechanism of action of Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate is not fully understood. However, it is believed to act through a variety of mechanisms such as inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to induce apoptosis in cancer cells and enhance the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate is its unique chemical structure and properties, which make it an attractive target for drug development. However, one of the limitations of using Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate. One area of interest is its potential as a drug target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2,3-dihydrofuran with 4-nitrophenylhydrazine to form 4-nitrophenyl-2,3-dihydrofuran. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite. The final step involves the reaction of the resulting 6-amino-5-hydroxybenzofuran-2-carboxylic acid with methyl iodide to form Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate.

Scientific Research Applications

Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a drug target for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.

properties

CAS RN

155587-71-6

Product Name

Methyl 6-amino-5-hydroxybenzofuran-2-carboxylate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 6-amino-5-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9NO4/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4,12H,11H2,1H3

InChI Key

VXPBQYGGCSKVNZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=CC(=C(C=C2O1)N)O

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2O1)N)O

synonyms

2-Benzofurancarboxylicacid,6-amino-5-hydroxy-,methylester(9CI)

Origin of Product

United States

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